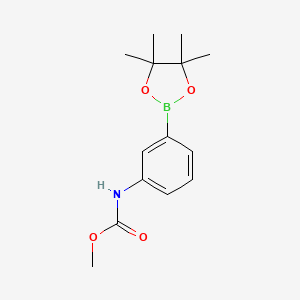

Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Properties

IUPAC Name |

methyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-8-11(9-10)16-12(17)18-5/h6-9H,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAMRUWWLIHMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki Coupling as a Central Step

The compound can be synthesized by Suzuki coupling between a suitable aryl halide and a pinacol boronate ester derivative. The pinacol boronate ester used is often 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituted phenyl derivatives. For example, the Suzuki coupling of bromobenzofuran derivatives with pinacol boronate esters under palladium catalysis is a key step in related syntheses.

Preparation of Pinacol Boronate Ester Intermediate

The pinacol boronate ester moiety is introduced either by:

- Direct alkylation of commercial 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (Method A).

- Alkylation of iodo phenol derivatives followed by borylation (Method B).

These methods ensure the installation of the boronate ester on the phenyl ring with high regioselectivity and yield.

Carbamate Group Introduction

The methyl carbamate group is introduced typically by:

- Conversion of an aromatic amine or hydroxyl group into the carbamate via reaction with methyl chloroformate or related carbamoylating agents.

- Alternatively, the carbamate group can be installed after Suzuki coupling by functional group transformations such as Curtius rearrangement or direct carbamoylation.

Detailed Reaction Conditions

| Step | Reaction Type | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | Br2, CH2Cl2 or Br2, CH2Cl2-NaHCO3 aqueous | For 1,2-dibromination and aromatization of benzofuran ring |

| 2 | Suzuki Coupling | PdCl2(dppf)·CH2Cl2 complex, K3PO4, n-Bu4NBr, MeCN, reflux under N2 | Coupling of bromobenzofuran derivatives with pinacol boronates |

| 3 | Hydrolysis | H2O2 aqueous, K2CO3, DMSO | For conversion of nitriles to amides or carbamates |

| 4 | Reduction | LiAlH4, THF | For reduction of esters or amides to alcohols or amines |

| 5 | Carbamate Formation | Methyl chloroformate or DPPA (diphenylphosphoryl azide), Et3N, t-BuOH | For carbamate installation via Curtius rearrangement or direct carbamoylation |

| 6 | Purification | Silica gel column chromatography, recrystallization | To isolate pure methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate |

Representative Synthesis Example

A typical synthetic sequence reported involves:

- Starting from 3-bromophenylboronic acid pinacol ester.

- Performing Suzuki coupling with a suitable aryl halide under Pd catalysis.

- Hydrolyzing or transforming functional groups to install the carbamate moiety.

- Purifying the product by silica gel chromatography and recrystallization.

This approach yields the target this compound with moderate to good yields (e.g., 20% isolated yield reported in related Suzuki coupling products).

Research Findings on Preparation Efficiency and Functional Group Compatibility

- Electron-withdrawing groups on the aromatic ring (e.g., nitrile, halogen) influence the Suzuki coupling efficiency and subsequent carbamate formation.

- Ionizable groups such as amino or carboxyl groups may reduce osteoblastogenic activity and potentially complicate synthesis due to side reactions or instability.

- The use of palladium catalysts with diphenylphosphinoferrocene ligands (PdCl2(dppf)) enhances coupling efficiency.

- Boronate esters derived from pinacol are stable and facilitate smooth coupling reactions under mild conditions.

Summary Table of Preparation Methods

| Method/Step | Description | Reagents/Conditions | Yield/Outcome |

|---|---|---|---|

| Alkylation of Phenol | Introduction of substituents on boronate phenol | Alkylation agents, DMF or THF | High regioselectivity |

| Suzuki Coupling | Coupling aryl halide with pinacol boronate ester | PdCl2(dppf), K3PO4, n-Bu4NBr, MeCN, reflux | Moderate to good yields |

| Hydrolysis/Curtius Rearrangement | Conversion of nitrile to carbamate | H2O2, K2CO3, DPPA, Et3N, t-BuOH | Efficient carbamate formation |

| Purification | Isolation of pure product | Silica gel chromatography, recrystallization | Pure compound obtained |

Chemical Reactions Analysis

Types of Reactions

Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The boronic ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Organic Synthesis

Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is primarily utilized as a versatile building block in organic synthesis. Its boronate moiety allows for:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals where biaryl motifs are prevalent.

- Functionalization of Aromatic Compounds : The presence of the carbamate group facilitates the introduction of various substituents onto aromatic rings via nucleophilic substitution reactions.

Case Study: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in the synthesis of complex biaryl structures through palladium-catalyzed cross-coupling reactions. The yields were significantly improved using this compound compared to traditional methods due to its stability and reactivity under mild conditions .

Medicinal Chemistry

In medicinal chemistry, this compound's unique structure allows it to serve as a potential lead compound for drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of specific enzymes critical for tumor growth.

Case Study: Anticancer Screening

Research conducted on a series of carbamate derivatives revealed that modifications to the this compound structure led to enhanced activity against breast cancer cells. The study highlighted structure-activity relationships that could guide further optimization .

Materials Science

The compound's boronate functionality also finds applications in materials science:

- Polymer Chemistry : It can be used as a monomer or cross-linking agent in the development of boron-containing polymers which have applications in electronics and photonics due to their unique optical properties.

Case Study: Development of Boron-Based Polymers

A recent investigation explored the incorporation of this compound into polymer matrices. The resulting materials exhibited enhanced thermal stability and electrical conductivity compared to conventional polymers .

Environmental Science

In environmental applications:

- Chemical Sensors : The compound has potential use in developing sensors for detecting environmental pollutants due to its ability to form complexes with heavy metals.

Case Study: Sensor Development for Heavy Metals

Research highlighted the use of boronate-based sensors incorporating this compound for detecting lead ions in water samples. The sensor demonstrated high sensitivity and selectivity towards lead ions over other metals .

Mechanism of Action

The mechanism of action of Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The carbamate group can undergo hydrolysis to release active amines, which can interact with various biological targets .

Comparison with Similar Compounds

Structural Variations in Carbamate Substituents

Key analogs differ in the carbamate substituent, altering physicochemical properties and applications:

Key Observations :

- Lipophilicity : Methyl and ethyl carbamates exhibit lower log k (HPLC-derived lipophilicity) compared to tert-butyl and benzyl derivatives, impacting cellular uptake and metabolic clearance .

- Reactivity : All analogs retain boronate ester functionality, enabling peroxide-sensitive bond cleavage. Methyl and ethyl variants hydrolyze faster than bulky tert-butyl or benzyl derivatives .

Physicochemical and Spectroscopic Data

- NMR Signatures : Methyl carbamates show distinct ¹H NMR signals for the methyl group (δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.2–8.0 ppm). Boronate ester peaks appear at δ ~1.3 ppm (CH₃) .

- Mass Spectrometry : HRMS data for tert-butyl analogs ([M+Na]⁺ = 308.2012) align with calculated values, confirming structural integrity .

Biological Activity

Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article delves into its biological activity, synthesis, and implications in drug development and other areas.

Chemical Structure and Properties

The compound is characterized by its boron-containing dioxaborolane moiety, which enhances its chemical reactivity and stability. The molecular formula is , with a molecular weight of approximately 214.066 g/mol. The presence of the carbamate functional group contributes to its biological activity by allowing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 214.066 g/mol |

| CAS Number | 1150561-77-5 |

| Purity | 98% |

Biological Applications

1. Organic Synthesis and Drug Development

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new pharmaceutical compounds. Research indicates that compounds with boron-containing structures often exhibit enhanced solubility and stability in biological systems, making them suitable candidates for drug formulation .

2. Enzyme Inhibition

Recent studies have explored the potential of boron-containing compounds as enzyme inhibitors. For instance, β-amido boronic acids have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro), suggesting that similar structural motifs could be effective against other targets as well . The dioxaborolane moiety may play a crucial role in binding interactions due to its ability to form reversible covalent bonds with target enzymes.

Case Studies

Case Study 1: Antiviral Activity

A study investigated the inhibitory effects of various boron-containing compounds on viral proteases. Compounds exhibiting similar structural features to this compound demonstrated significant inhibition of Mpro activity at concentrations around 20 μM. This suggests potential applications in antiviral drug development .

Case Study 2: Bioconjugation Techniques

The compound has also been utilized in bioconjugation techniques where it facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in biotechnology and diagnostics where stable conjugates are required for effective assay development .

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Enhanced Reactivity: The presence of the dioxaborolane unit increases the reactivity of the compound towards nucleophiles.

- Selectivity in Enzyme Binding: Studies indicate that modifications to the phenyl ring can enhance selectivity towards specific enzyme targets.

- Potential for Drug Formulation: The compound's ability to improve solubility and stability positions it as a valuable candidate in pharmaceutical formulations.

Q & A

Q. What are the common synthetic routes for preparing Methyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, and how do reaction conditions influence yields?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed borylation of halogenated precursors (e.g., aryl chlorides or bromides) using bis(pinacolato)diboron. Key steps include:

- Halogenated Precursor Selection : Bromides generally yield higher conversion rates than chlorides due to better leaving-group properties. For example, tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate showed 65% yield from bromides vs. 32% from chlorides .

- Catalytic System : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common catalysts. Ligand choice impacts stability and activity.

- Solvent and Temperature : Reactions often use THF or dioxane at 80–100°C under inert conditions.

Q. How is this compound characterized, and what spectral data are critical for validation?

Methodological Answer: Key characterization methods include:

- ¹H/¹³C NMR : Look for diagnostic signals:

- HRMS (DART) : Exact mass matching theoretical [M+H]⁺ (e.g., C₁₄H₁₉BNO₄⁺: calc. 292.1458, exp. 292.1455) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when using different halogenated precursors?

Methodological Answer: Discrepancies arise from halogen reactivity and side reactions:

- Bromide vs. Chloride Reactivity : Bromides undergo oxidative addition faster due to lower bond dissociation energy. Use additives like KOAc to enhance chloride reactivity .

- Byproduct Analysis : Monitor protodeboronation using TLC or GC-MS. Optimize catalyst loading (e.g., 2–5 mol% Pd) and base (e.g., K₂CO₃) to suppress side reactions .

Q. How can the compound be utilized in Suzuki-Miyaura cross-coupling reactions for complex molecule synthesis?

Methodological Answer: As a boronate ester, it participates in Pd-catalyzed couplings:

- Electrophile Selection : Aryl/heteroaryl halides (e.g., 4-bromoaniline) or triflates.

- Optimization : Use Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C. Ensure stoichiometric base (e.g., Na₂CO₃) for transmetallation .

- Case Study : Coupling with 4-bromoacetophenone achieved 85% yield in prodrug synthesis .

Q. What safety protocols are critical when handling this compound, given its boronate ester group?

Methodological Answer:

Q. How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?

Methodological Answer:

Q. What role does this compound play in prodrug design, particularly for boron-containing therapeutics?

Methodological Answer:

- Prodrug Activation : The boronate ester acts as a hydrolytically stable promo iety. Under physiological conditions (e.g., pH 5.0), it releases active drugs via acid-catalyzed cleavage .

- Case Study : Conjugation with hydroxamic acid derivatives improved solubility and tumor-targeting in belinostat analogs .

Q. How can computational methods predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

Methodological Answer:

Q. How does substituent positioning on the phenyl ring (e.g., meta vs. para) affect the compound’s reactivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.